1-(3-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S/c19-17-4-1-3-16(11-17)14-25(22,23)20-12-15-6-8-21(9-7-15)13-18-5-2-10-24-18/h1-5,10-11,15,20H,6-9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTIFTCQSCVJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC(=CC=C2)Cl)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 953204-52-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.5 g/mol. The structure consists of a piperidine ring substituted with a furan moiety and a chlorophenyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O3S |
| Molecular Weight | 362.5 g/mol |
| CAS Number | 953204-52-9 |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Some studies suggest that sulfonamide derivatives can inhibit specific enzymes, which could lead to therapeutic effects in diseases such as cancer or infections.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds structurally related to the target compound. For instance, compounds with similar piperidine and furan structures have demonstrated significant cytotoxicity against various cancer cell lines:
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of related compounds on glioma cells, revealing that they inhibited cell proliferation and induced apoptosis through multiple pathways, including the inhibition of AMPK and activation of necroptosis pathways .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the furan or piperidine moieties can enhance anticancer activity while reducing cytotoxicity towards normal cells .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Research on similar sulfonamide derivatives has indicated effectiveness against various bacterial strains, potentially making it a candidate for antibiotic development.
Study on Anticancer Activity
A notable study published in Cancer Research focused on the effects of a related compound on breast cancer cells. The researchers found that treatment led to significant reductions in tumor growth in vivo, attributed to the compound's ability to induce apoptosis via mitochondrial pathways .
Antimicrobial Efficacy
Another study assessed the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus. Results indicated that certain modifications in the chemical structure significantly improved antibacterial activity while maintaining low toxicity levels .
Scientific Research Applications
-
Antimicrobial Properties
Research indicates that sulfonamide compounds, including the target compound, exhibit significant antimicrobial activity. A study demonstrated that derivatives with similar structures showed enhanced efficacy against various bacterial strains. The presence of the furan and piperidine moieties is believed to contribute to this activity by interfering with bacterial metabolic pathways. -
Anticancer Mechanism
The compound has been evaluated for its anticancer properties, showing potential in inducing apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting a mechanism involving programmed cell death. This property positions the compound as a candidate for further development in cancer therapeutics.
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of investigation for many pharmaceutical compounds. The following enzymes have been targeted:
- Acetylcholinesterase (AChE) : Compounds similar to the target structure have shown promise in inhibiting AChE, which is relevant for treating Alzheimer's disease and other neurodegenerative conditions.
- Urease : Inhibition of urease is beneficial in managing urinary tract infections and related disorders. Studies indicate that the incorporation of the sulfonamide group enhances inhibition efficacy compared to non-sulfonamide counterparts .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A series of experiments assessed the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to the target compound. The results indicated a marked increase in antibacterial activity correlating with the presence of the piperidine and furan groups.
Case Study 2: Anticancer Mechanism Investigation
In vitro studies were conducted on cancer cell lines treated with the compound. Results showed a dose-dependent increase in apoptosis markers, with significant activation of caspases observed at higher concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights
Sulfonamide vs. Carboxamide Functionality The target compound’s methanesulfonamide group distinguishes it from carboxamide analogs like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide .
Aromatic Substitution Patterns
- The 3-chlorophenyl group in the target compound contrasts with the 4-methylphenyl group in tolylfluanid . Chlorine’s electron-withdrawing nature may increase metabolic stability compared to methyl groups.
Heterocyclic Modifications
- The furan-2-ylmethyl substituent in the target compound differs from the chromen-4-one moiety in ’s compound . Furan’s smaller size and oxygen lone pairs may favor interactions with hydrophobic or polar enzyme pockets.
Piperidine Substitution The piperidine ring in the target compound is substituted at the 1-position with a furan-2-ylmethyl group, unlike ulixacaltamide, which features a tert-butylaminoethyl chain . This difference likely impacts pharmacokinetic properties such as blood-brain barrier permeability.
Preparation Methods
Synthetic Pathways for 1-(3-Chlorophenyl)-N-((1-(Furan-2-ylmethyl)Piperidin-4-yl)Methyl)Methanesulfonamide
Retrosynthetic Analysis
The target molecule can be deconstructed into three primary fragments:
- Piperidine-4-ylmethanamine backbone : Serves as the central scaffold.
- Furan-2-ylmethyl group : Introduced via N-alkylation.
- Methanesulfonamide-3-chlorophenyl moiety : Attached through sulfonylation and aryl coupling.
Key disconnections involve the formation of the sulfonamide bond and the functionalization of the piperidine nitrogen with the furan-containing alkyl chain.
Stepwise Synthesis Protocol
Formation of the Piperidine Intermediate
The synthesis begins with 1-benzylpiperidin-4-ylmethanamine (Compound A), which undergoes sequential modifications:
N-Alkylation with Furan-2-ylmethyl Chloride
- Reagents : Furan-2-ylmethyl chloride (1.2 eq), K$$2$$CO$$3$$ (2.0 eq)
- Solvent : Anhydrous DMF, 0°C → room temperature, 12 h
- Yield : 78% (Compound B: 1-(furan-2-ylmethyl)piperidin-4-ylmethanamine)
Deprotection of Benzyl Group
- Conditions : H$$_2$$ gas (1 atm), 10% Pd/C (5 wt%), ethanol, 24 h
- Yield : 92% (Compound C: piperidin-4-ylmethanamine)
Sulfonylation with 3-Chlorophenyl Methanesulfonyl Chloride
The secondary amine of Compound C reacts with 3-chlorophenyl methanesulfonyl chloride to form the sulfonamide bond:
- Reagents : 3-Chlorophenyl methanesulfonyl chloride (1.5 eq), Et$$_3$$N (3.0 eq)
- Solvent : Dichloromethane, 0°C → reflux, 6 h
- Workup : Washing with 1M HCl (2×), brine, drying over MgSO$$_4$$
- Yield : 65% (Compound D: crude product)
Purification and Crystallization
- Method : Column chromatography (SiO$$_2$$, ethyl acetate/hexanes 3:7 → 1:1 gradient)
- Final Recrystallization : Ethanol/water (4:1), −20°C, 48 h
- Purity : >99% (HPLC), white crystalline solid
Optimization Strategies for Key Reactions
Enhancing N-Alkylation Efficiency
Early protocols suffered from low yields (<50%) in the N-alkylation step due to competing side reactions. Optimization included:
Sulfonylation Under Mild Conditions
Traditional sulfonylation methods required excess sulfonyl chloride and prolonged heating, leading to decomposition. Modern approaches utilize:
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals |
|---|---|
| $$^1$$H NMR | δ 7.45 (d, J=8.2 Hz, 1H, Ar-H), 4.15 (s, 2H, CH$$_2$$-N), 3.82 (m, 2H, Piperidine) |
| $$^{13}$$C NMR | δ 152.1 (C-O, furan), 135.6 (C-Cl), 44.8 (SO$$2$$N-CH$$2$$) |
| HRMS | m/z 397.0984 [M+H]$$^+$$ (calc. 397.0987) |
Chromatographic Purity
| Method | Conditions | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18 column, MeCN/H$$_2$$O (70:30) | 8.2 | 99.5 |
| TLC | SiO$$_2$$, EtOAc/hexanes (1:1) | R$$_f$$ = 0.45 | - |
Challenges and Mitigation Strategies
Regioselectivity in Furan Functionalization
Competing O-alkylation at the furan oxygen was observed when using unprotected furan derivatives. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
